molecular formula C10H8O6S2 B3053963 Naphthalene-1,7-disulfonic Acid CAS No. 5724-16-3

Naphthalene-1,7-disulfonic Acid

Cat. No.: B3053963
CAS No.: 5724-16-3
M. Wt: 288.3 g/mol
InChI Key: HYFMZOAPNQAXHU-UHFFFAOYSA-N
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Description

Naphthalene-1,7-disulfonic acid is an organic compound with the chemical formula C₁₀H₈O₆S₂. It is a derivative of naphthalene, where two sulfonic acid groups are attached to the 1st and 7th positions of the naphthalene ring. This compound is known for its strong acidic properties and is used in various industrial and scientific applications.

Scientific Research Applications

Naphthalene-1,7-disulfonic acid has a wide range of applications in scientific research, including:

Safety and Hazards

1,7-Naphthalenedisulfonic acid may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

There is ongoing research into the potential applications of 1,7-Naphthalenedisulfonic acid and its derivatives. For example, co-amorphous dispersions of Mirabegron-1,2-Ethanedisulfonic Acid, Mirabegron-1,5-Naphthalenedisulfonic Acid, and Mirabegron-L-Pyroglutamic Acid have been developed, showing improved solubility and thermodynamic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,7-disulfonic acid can be synthesized through the sulfonation of naphthalene using concentrated sulfuric acid. The reaction typically involves heating naphthalene with sulfuric acid at elevated temperatures to introduce the sulfonic acid groups at the desired positions. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to achieve the desired isomer.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then processed to isolate and purify the this compound. The purification process may involve crystallization, filtration, and drying steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonic acid groups.

Major Products Formed:

Comparison with Similar Compounds

Naphthalene-1,7-disulfonic acid can be compared with other naphthalene disulfonic acids, such as:

    Naphthalene-1,5-disulfonic acid (Armstrong’s acid): Similar in structure but with sulfonic acid groups at the 1st and 5th positions. It is used in different industrial applications and has distinct chemical properties.

    Naphthalene-2,6-disulfonic acid: Another isomer with sulfonic acid groups at the 2nd and 6th positions. It has unique applications and reactivity compared to this compound.

The uniqueness of this compound lies in its specific positioning of the sulfonic acid groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

naphthalene-1,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2/c11-17(12,13)8-5-4-7-2-1-3-10(9(7)6-8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFMZOAPNQAXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276020
Record name 1,7-Naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5724-16-3
Record name 1,7-Naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5724-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Naphthalenedisulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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